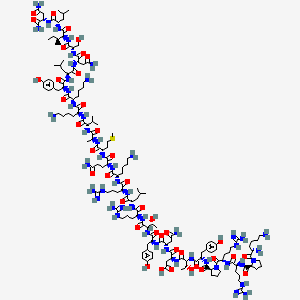
Hidrato de 3,5-diisopropilsalicilato de cobre(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound with the chemical formula C26H34CuO6·xH2O. It is known for its green powder appearance and is used in various scientific and industrial applications. This compound is a complex of copper with 3,5-diisopropylsalicylic acid, which is a derivative of salicylic acid .
Aplicaciones Científicas De Investigación
Copper(II) 3,5-diisopropylsalicylate hydrate has several scientific research applications:
Mecanismo De Acción
Target of Action
Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound It is known to be used as a catalyst in various organic synthesis reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the energy barrier, enabling the reaction to proceed more efficiently .
Biochemical Pathways
As a catalyst, it is involved in various organic synthesis reactions .
Result of Action
Copper(II) 3,5-diisopropylsalicylate hydrate has been found to have potent antioxidant activity . In a study, pretreatment with this compound reduced the level of hyperglycemia by 34% and the mortality rate by 29% in streptozotocin-induced diabetes in animals .
Action Environment
The action, efficacy, and stability of Copper(II) 3,5-diisopropylsalicylate hydrate can be influenced by various environmental factors. For instance, it is relatively stable at room temperature but may decompose at high temperatures, in light, or when in contact with oxygen .
Análisis Bioquímico
Biochemical Properties
The role of Copper(II) 3,5-diisopropylsalicylate hydrate in biochemical reactions is primarily as a catalyst
Cellular Effects
Copper complexes have been found to have anticonvulsant activity, suggesting that they may influence cell function .
Molecular Mechanism
It is known to act as a catalyst in organic synthesis reactions
Dosage Effects in Animal Models
One study found that pretreatment with a copper complex reduced the level of hyperglycemia and the mortality rate in animals .
Métodos De Preparación
Copper(II) 3,5-diisopropylsalicylate hydrate can be synthesized through the reaction of 3,5-diisopropylsalicylic acid with copper(II) salts such as copper(II) acetate or copper(II) sulfate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
Copper(II) 3,5-diisopropylsalicylate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where the copper ion changes its oxidation state.
Substitution Reactions: The compound can undergo ligand exchange reactions where the 3,5-diisopropylsalicylate ligand is replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Copper(II) 3,5-diisopropylsalicylate hydrate can be compared with other copper(II) complexes such as:
Copper(II) acetate hydrate: Similar in its use as a catalyst but differs in its ligand structure.
Copper(II) hexafluoroacetylacetonate hydrate: Used in similar catalytic applications but has different solubility and stability properties.
Copper(II) trifluoroacetate hydrate: Another copper(II) complex with distinct reactivity and applications.
These comparisons highlight the unique properties of Copper(II) 3,5-diisopropylsalicylate hydrate, such as its specific ligand interactions and its applications in both biological and industrial contexts.
Propiedades
Número CAS |
123334-28-1 |
|---|---|
Fórmula molecular |
C52H70Cu2O13 |
Peso molecular |
1030.2 g/mol |
Nombre IUPAC |
dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate;hydrate |
InChI |
InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4 |
Clave InChI |
LXTUNHBCYCYLJT-UHFFFAOYSA-J |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu] |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.O.[Cu+2].[Cu+2] |
Origen del producto |
United States |
Q1: What happens when Copper(II) 3,5-diisopropylsalicylate hydrate is dissolved in dimethyl sulfoxide (DMSO)?
A1: When Copper(II) 3,5-diisopropylsalicylate hydrate (C26H34CuO6·xH2O) is dissolved in DMSO, a fascinating structural transformation occurs. The DMSO molecules, acting as ligands, coordinate with the copper(II) ions. This interaction leads to the formation of a distinct crystalline compound: tetrakis-3,5-diisopropylsalicylatobis-dimethylsulfoxidodicopper(II), with the formula [Cu(II)2(3,5-DIPS)4(DMSO)2] [].
Q2: Can you describe the structure of the copper complex formed in this reaction?
A2: The resulting complex is a centrosymmetric binuclear copper complex. Essentially, two copper(II) ions are bridged by four 3,5-diisopropylsalicylate ligands. Each copper(II) ion exhibits a square-pyramidal coordination geometry. Four oxygen atoms from the 3,5-diisopropylsalicylate ligands occupy the square planar positions, while a DMSO molecule occupies the apical position [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/new.no-structure.jpg)




![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)
